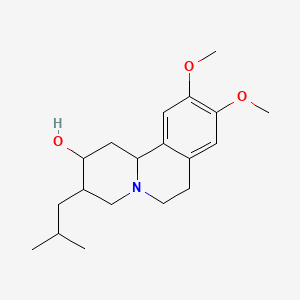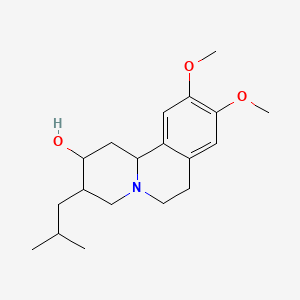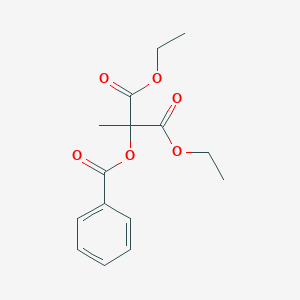![molecular formula C₃₄H₄₅N₃O₁₁S B1145077 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir CAS No. 1546918-97-1](/img/new.no-structure.jpg)
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a synthetic compound that belongs to the class of antiretroviral drugs known as protease inhibitors. It is specifically designed to inhibit the action of the HIV-1 protease enzyme, which is crucial for the maturation of the HIV virus. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading within the host’s body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the darunavir moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学研究应用
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of hexahydrofuro[2,3-b]furan derivatives.
Biology: The compound is used in research on HIV and other viral infections to understand the mechanisms of viral replication and inhibition.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV/AIDS. Research is ongoing to explore its potential in treating other viral infections and diseases.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the enzyme, the compound prevents the cleavage process, thereby inhibiting the maturation and replication of the virus. The molecular targets include the active site residues of the HIV-1 protease, and the pathways involved are those related to viral replication and protein processing.
相似化合物的比较
Similar Compounds
Ritonavir: Another protease inhibitor used in the treatment of HIV/AIDS.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Atazanavir: A protease inhibitor with a different resistance profile compared to darunavir.
Uniqueness
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is unique due to its high potency and efficacy against a wide range of HIV strains, including those resistant to other protease inhibitors. Its unique chemical structure allows for strong binding to the HIV-1 protease enzyme, making it a valuable component in antiretroviral therapy.
属性
CAS 编号 |
1546918-97-1 |
|---|---|
分子式 |
C₃₄H₄₅N₃O₁₁S |
分子量 |
703.8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)


![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)


